2-azatricyclo[7.3.1.0,5,13]trideca-1(13),2,4,6,8-pentaene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-azatricyclo[7310,5,13]trideca-1(13),2,4,6,8-pentaene-3-carbaldehyde is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azatricyclo[7.3.1.0,5,13]trideca-1(13),2,4,6,8-pentaene-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
2-azatricyclo[7.3.1.0,5,13]trideca-1(13),2,4,6,8-pentaene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-azatricyclo[7.3.1.0,5,13]trideca-1(13),2,4,6,8-pentaene-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-azatricyclo[7.3.1.0,5,13]trideca-1(13),2,4,6,8-pentaene-3-carbaldehyde involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its binding affinity and specificity are essential to understand its mechanism fully.
Comparison with Similar Compounds
Similar Compounds
- 3-azatricyclo[7.3.1.0,5,13]trideca-1(12),5(13),6,8,10-pentaen-2-one
- 1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene
Uniqueness
2-azatricyclo[7.3.1.0,5,13]trideca-1(13),2,4,6,8-pentaene-3-carbaldehyde is unique due to its specific tricyclic structure and the presence of an aldehyde group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
1947315-95-8 |
---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.